molecular formula C7H16O2 B14459212 1,3-Hexanediol, 2-methyl- CAS No. 66072-21-7

1,3-Hexanediol, 2-methyl-

Cat. No.: B14459212
CAS No.: 66072-21-7
M. Wt: 132.20 g/mol
InChI Key: XGGVPUCMUQQFJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Hexanediol, 2-methyl- is an organic compound belonging to the class of alcohols. It is characterized by the presence of two hydroxyl groups (-OH) attached to a six-carbon chain with a methyl group substitution at the second carbon. This compound is known for its versatility and is used in various industrial and scientific applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1,3-Hexanediol, 2-methyl- undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alkanes or other alcohols.

    Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Lithium aluminum hydride (LiAlH₄) is frequently used for reduction reactions.

    Substitution: Reagents such as thionyl chloride (SOCl₂) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes or other alcohols.

    Substitution: Formation of alkyl halides or other substituted compounds.

Scientific Research Applications

1,3-Hexanediol, 2-methyl- has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1,3-Hexanediol, 2-methyl- is unique due to its specific substitution pattern and the resulting physical and chemical properties. Its amphiphilic nature and reactivity make it particularly useful in applications requiring both hydrophilic and hydrophobic interactions.

Properties

CAS No.

66072-21-7

Molecular Formula

C7H16O2

Molecular Weight

132.20 g/mol

IUPAC Name

2-methylhexane-1,3-diol

InChI

InChI=1S/C7H16O2/c1-3-4-7(9)6(2)5-8/h6-9H,3-5H2,1-2H3

InChI Key

XGGVPUCMUQQFJM-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(C)CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.